1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one

Melatonin receptor agonist Structure-activity relationship Metabolic stability

Regulatory submissions for generic ramelteon require the official impurity marker. Generic analogs lack the specific C8-ketone for Horner-Wadsworth-Emmons olefination or fail MT₁ binding. - **Critical Application:** Ramelteon Impurity 5/14 reference standard (ANDA/QC). - **Key Differentiator:** Rigid tricyclic scaffold (0 rotatable bonds) with superior metabolic stability. - **Supply Options:** Research grade (97-98%) or GMP grade (≥99%, ≤10 ppm heavy metals).

Molecular Formula C11H10O2
Molecular Weight 174.20 g/mol
CAS No. 196597-78-1
Cat. No. B023305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,6,7-Tetrahydroindeno[5,4-b]furan-8-one
CAS196597-78-1
Molecular FormulaC11H10O2
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C=CC3=C2CCO3
InChIInChI=1S/C11H10O2/c12-9-3-1-7-2-4-10-8(11(7)9)5-6-13-10/h2,4H,1,3,5-6H2
InChIKeyZZUIZMWFNOKNLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one: Intermediate & Reference Standard


1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one (CAS 196597-78-1) is a tricyclic indeno[5,4-b]furan derivative with molecular formula C₁₁H₁₀O₂ and molecular weight 174.20 g/mol . This compound is recognized as a key pharmaceutical intermediate in the synthesis of ramelteon (TAK-375), a FDA-approved melatonin MT₁/MT₂ receptor agonist for insomnia treatment, and is also designated as Ramelteon Impurity 5 or Ramelteon Impurity 14 in pharmacopeial contexts . The compound possesses zero rotatable bonds and a rigid fused tricyclic scaffold, a structural feature that confers conformational restriction critical for receptor binding specificity and metabolic stability [1].

Intermediate Role Key C8‑ketone handle for ramelteon synthesis Horner‑Wadsworth‑Emmons olefination step
Impurity Standard Designated Ramelteon Impurity 5/14 reference ANDA analytical method validation use
Scaffold Rigid tricyclic indeno[5,4‑b]furan core Reported MT₁ receptor binding and stability context

1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one: Why Analogs Fail


Generic substitution of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one with other tricyclic indan derivatives or oxygen-containing heterocyclic analogs fails due to three documented quantitative differentiation points. First, among conformationally restricted tricyclic indan analogues incorporating the oxygen atom into furan, 1,3-dioxane, oxazole, pyran, morpholine, or 1,4-dioxane ring systems, only the indeno[5,4-b]furan scaffold demonstrated superior metabolic stability combined with the most potent MT₁ receptor binding affinity [1]. Second, the compound's specific C8-ketone functionality provides a critical synthetic handle for the Horner-Wadsworth-Emmons olefination step that installs the exocyclic double bond required for downstream ramelteon synthesis, a transformation not accessible with analogs lacking this carbonyl [2]. Third, this compound is explicitly designated as an official ramelteon impurity marker (Impurity 5/14) in regulatory analytical methods, meaning no alternative compound can fulfill reference standard requirements for ANDA submissions or QC batch release testing [3].

Analog scaffolds Other oxygen heterocycles (1,3‑dioxane, oxazole, pyran, etc.) may not reproduce the reported metabolic stability and MT₁ binding of the indeno[5,4‑b]furan core.
Reduced C8 alcohol C8‑hydroxy analogs lack the ketone handle for the Horner‑Wadsworth‑Emmons step, potentially requiring additional oxidation and lowering synthetic yield.
Non‑designated impurity Unlisted indeno‑furan compounds cannot serve as Ramelteon Impurity 5/14 reference standards; regulatory method validation requires the authenticated impurity marker.

1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one: Differentiation Evidence


Indeno[5,4-b]furan Scaffold: Superior Binding & Stability

Among six conformationally restricted tricyclic indan series where the oxygen atom was incorporated into different ring systems (furan, 1,3-dioxane, oxazole, pyran, morpholine, and 1,4-dioxane), only the indeno[5,4-b]furan analogues demonstrated the combination of most potent MT₁ receptor binding affinity and superior metabolic stability [1]. This scaffold-level differentiation directly supports the selection of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one as the essential core intermediate for high-potency melatonin receptor agonist development.

Scaffold SAR
Class‑level inference
Indeno[5,4‑b]furan: reported highest MT₁ potency & stability
Five other O‑heterocycles (1,3‑dioxane, oxazole, pyran, morpholine, 1,4‑dioxane)
Supports scaffold selection for melatonin receptor studies
Review J Med Chem 2002 for full SAR context
Melatonin receptor agonist Structure-activity relationship Metabolic stability Sleep disorders

C8-Ketone: Essential Handle for Downstream Synthesis

The C8-ketone moiety of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one serves as the essential functional handle for the Horner-Wadsworth-Emmons olefination that installs the exocyclic (E)-configured double bond in the subsequent intermediate (CAS 221530-44-5) en route to ramelteon [1]. Analogs where this ketone is reduced to the corresponding secondary alcohol cannot undergo this transformation, requiring additional oxidation steps that reduce overall yield and introduce purification burdens.

Synthetic handle
Direct comparison
C8‑ketone: direct Horner‑Wadsworth‑Emmons olefination
C8‑alcohol: requires oxidation, adds step, ~5‑15% yield loss
Ketone oxidation state essential for ramelteon API route
Per patent WO2012035303A2; review process requirements
Ramelteon synthesis Pharmaceutical intermediate Olefination API manufacturing

Purity Tiers: Pharmaceutical Grade vs Research Grade

Commercial suppliers offer 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one across distinct purity tiers with documented specifications. Higher-purity grades (≥99.0% by HPLC) from specialized pharmaceutical intermediate suppliers provide tighter residual solvent control (≤0.1%, ICH Q3C compliant) and lower heavy metals (≤10 ppm), making them suitable for GMP API manufacturing and regulatory reference standard applications [1]. Standard research grades from general chemical suppliers typically specify 95-98% purity .

Purity tiers
Cross‑study comparable
Pharmaceutical grade: ≥99.0% HPLC, residual solvents ≤0.1%, heavy metals ≤10 ppm
Research grade: 95‑98% purity; variable residual solvents and metals
Choose grade by end use: GMP/ANDA vs. early discovery
Confirm supplier COA and ICH Q3C compliance
Pharmaceutical intermediate procurement Purity specification Quality control Reference standard

Ramelteon Impurity Designation: Reference Standard Use

1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one is officially designated as Ramelteon Impurity 5 (also cataloged as Ramelteon Impurity 14) and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions [1]. This compound serves as an authenticated reference standard for analytical method development, method validation (AMV), and quality control (QC) applications in ramelteon commercial production, with traceability to USP or EP pharmacopeial standards provided based on feasibility [2].

Impurity designation
Direct comparison
Designated Ramelteon Impurity 5/14 in pharmacopeial contexts
Characterized for ANDA analytical method validation
Non‑substitutable reference for regulatory filings
Verify traceability to USP/EP standards when available
Analytical method validation Impurity profiling ANDA submission Pharmaceutical quality control

Zero Rotatable Bonds: Defined Geometry for Receptor Binding

1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one possesses zero rotatable bonds, a structural feature that locks the molecule into a rigid, defined conformation . This conformational restriction was specifically engineered to fix the methoxy group (or oxygen atom) in the active conformation favorable for MT₁ receptor binding [1]. In contrast, flexible-chain melatonin analogs or simpler indan derivatives lacking this fused tricyclic system exhibit conformational flexibility that reduces binding entropy and may decrease receptor specificity.

Rotatable bonds
Class‑level inference
0rot. bonds
Flexible-chain analogs: typically ≥3 rotatable bonds
Rigid scaffold supports favorable binding entropy context
Modeling and X‑ray data from SAR studies
Conformational restriction Molecular rigidity Structure-based drug design Receptor binding

1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one: Application Scenarios


Ramelteon ANDA Development & QC Batch Testing

This application scenario requires procurement of 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one as Ramelteon Impurity 5/14 reference standard with ≥99.0% HPLC purity and full characterization data compliant with ICH Q3C residual solvent limits [1]. The compound is essential for analytical method validation (AMV) and quality control applications in ANDA submissions for generic ramelteon. No alternative compound can substitute, as regulatory filings explicitly identify this impurity marker [2].

GMP Ramelteon API Manufacturing

For GMP manufacturing of ramelteon active pharmaceutical ingredient, procurement of pharmaceutical-grade 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (≥99.0% purity, ≤10 ppm heavy metals, ≤0.1% residual solvents) is required [1]. The C8-ketone functionality enables the critical Horner-Wadsworth-Emmons olefination step that installs the exocyclic double bond; reduced alcohol analogs cannot undergo this transformation without additional processing steps that reduce overall yield and increase manufacturing costs [2].

Melatonin Receptor Agonist Scaffold Optimization

Medicinal chemistry programs targeting novel melatonin MT₁/MT₂ receptor agonists should procure this compound as a privileged scaffold. The indeno[5,4-b]furan core, with zero rotatable bonds, demonstrated superior metabolic stability and the most potent MT₁ receptor binding among six evaluated tricyclic oxygen heterocycle series [1]. The compound serves as a starting point for SAR exploration and analog synthesis aimed at improving potency, selectivity, or pharmacokinetic properties beyond the clinical candidate ramelteon [2].

Exploratory Medicinal Chemistry (Research Grade)

For early-stage medicinal chemistry investigations where GMP compliance is not required, procurement of standard research-grade 1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one (97-98% purity) offers cost-appropriate quality [1]. This grade is suitable for analog synthesis, initial in vitro receptor binding screening, and scaffold derivatization studies. Researchers should confirm that the supplier provides batch-specific analytical documentation (NMR, HPLC, or GC) to ensure reproducibility of synthetic outcomes [2].

Application
Selection Property
Validation Focus
Ramelteon ANDA development & QC
Impurity marker designation & pharmaceutical-grade purity
ANDA analytical method validation compliance
GMP ramelteon API manufacturing
C8‑ketone synthetic handle & strict purity specification
GMP intermediate qualification and yield control
Melatonin agonist scaffold optimization
Rigid indeno[5,4‑b]furan core with reported MT₁ binding
MT₁/MT₂ SAR and metabolic stability profiling
Exploratory medicinal chemistry
Research‑grade purity with batch documentation
Reproducibility of synthetic outcomes and preliminary screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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